molecular formula C15H12F3NO3S B2571644 N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 306977-73-1

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2571644
CAS RN: 306977-73-1
M. Wt: 343.32
InChI Key: AMJQJEJOUVXYCX-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as ATBS, is a sulfonamide-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ATBS is a white crystalline solid that is soluble in organic solvents and has a melting point of 150-152°C.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide derivatives, like N-(4-acetylphenyl)benzene sulphonamide, have been studied for their chemical reactivity, leading to the synthesis of various novel compounds. These compounds have shown excellent in vitro antitumor activity against certain cell lines. Theoretical and experimental studies including Density Functional Theory (DFT) and spectroscopic analyses have been conducted to explore their properties (Fahim & Shalaby, 2019).

Crystal Structure Analysis

  • Research has been conducted on the crystal structure of similar compounds, such as N-(4-acetylphenyl)-4-chlorobenzenesulfonamide. This includes analyzing their molecular shape and crystal packing, which involves hydrogen bonding and various other molecular interactions (Kobkeatthawin et al., 2017).

Molecular Conformation and Supramolecular Architecture

  • The discrete role of chlorine substitutions in arylsulfonamide derivatives has been studied, focusing on molecular conformation and crystal assembly. This research is crucial for understanding how structural changes impact the physical and chemical properties of these compounds (Fernandes et al., 2011).

Antiproliferative and Anticancer Activities

  • Sulfonamide derivatives, including those related to N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide, have been synthesized and evaluated for their antiproliferative activities. This includes studies on their effectiveness against various cancer cell lines, contributing to the development of potential anticancer agents (Motavallizadeh et al., 2014).

properties

IUPAC Name

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO3S/c1-10(20)13-4-2-3-5-14(13)19-23(21,22)12-8-6-11(7-9-12)15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJQJEJOUVXYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-acetylphenyl)-4-(trifluoromethyl)benzenesulfonamide

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